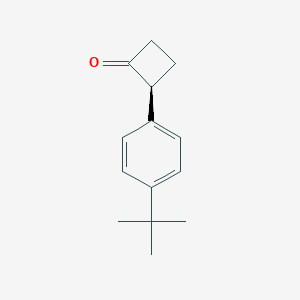
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one: is a chiral cyclobutanone derivative. Cyclobutanones are four-membered ring ketones that are of interest in organic chemistry due to their strained ring structure, which makes them reactive intermediates in various chemical reactions. The presence of the tert-butylphenyl group adds steric bulk and influences the compound’s reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one typically involves the following steps:
Cyclobutanone Formation: The cyclobutanone ring can be formed through [2+2] cycloaddition reactions or via intramolecular cyclization of suitable precursors.
Introduction of the tert-Butylphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the tert-butylphenyl group is introduced to the cyclobutanone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one:
Chemistry: As a reactive intermediate in organic synthesis.
Biology: Potential use in studying enzyme-catalyzed reactions involving cyclobutanones.
Medicine: Investigation of its biological activity and potential therapeutic uses.
Industry: Use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one would depend on its specific interactions with molecular targets. Generally, cyclobutanones can act as electrophiles in reactions with nucleophiles, and the tert-butylphenyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the tert-butylphenyl group.
(2S)-2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a tert-butylphenyl group.
(2S)-2-(4-Methylphenyl)cyclobutan-1-one: Similar structure with a methylphenyl group.
Uniqueness
The presence of the tert-butylphenyl group in (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one adds steric bulk, which can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it unique compared to simpler cyclobutanone derivatives.
Properties
CAS No. |
918831-67-1 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2S)-2-(4-tert-butylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(12)15/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
LLNHPYGEORRVFL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC2=O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


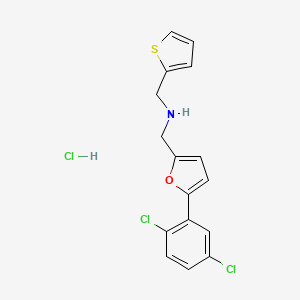
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
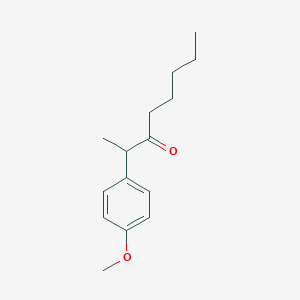
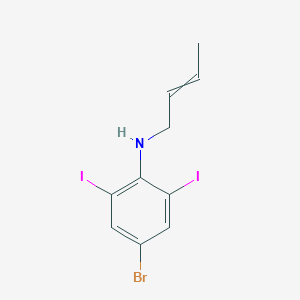
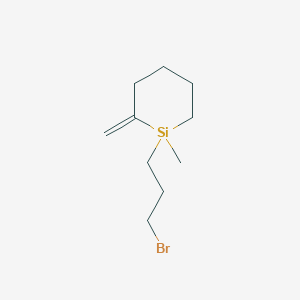
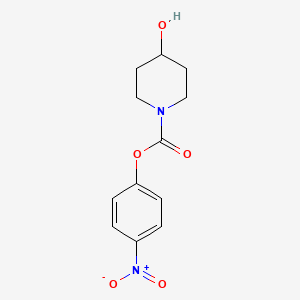
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
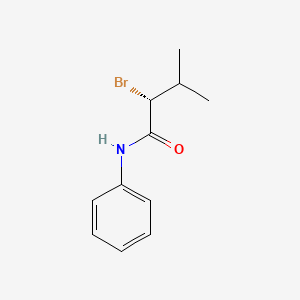
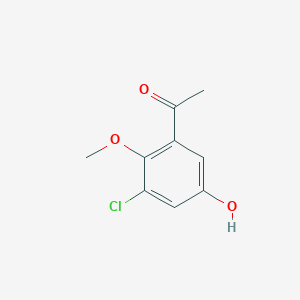
![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
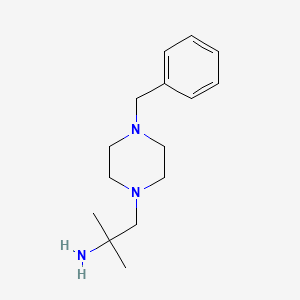
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
